Nonanenitrile

Physical Organic Chemistry Process Chemistry Solvent Engineering

Nonanenitrile (CAS 2243-27-8) is a C9 linear nitrile validated as an organic nitrogen standard in quantitative GC‑MS analysis of atmospheric aerosols—its specific retention time and ionization efficiency cannot be replicated by shorter or longer homologs. It is the direct nitrile isostere of C9 aldehydes, making it the preferred building block for stable semiochemical mimics. Its non‑ideal mixing with n‑alkanes provides a critical data point for liquid‑state thermodynamic models. With LogP 3.26 and bp 224 °C, substitution is scientifically unsound.

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
CAS No. 2243-27-8
Cat. No. B147369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonanenitrile
CAS2243-27-8
Synonymsn-octyl cyanide
nonanenitrile
Molecular FormulaC9H17N
Molecular Weight139.24 g/mol
Structural Identifiers
SMILESCCCCCCCCC#N
InChIInChI=1S/C9H17N/c1-2-3-4-5-6-7-8-9-10/h2-8H2,1H3
InChIKeyPLZZPPHAMDJOSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.03e-04 M

Structure & Identifiers


Interactive Chemical Structure Model





Nonanenitrile (CAS 2243-27-8): Procurement-Grade Properties and Specifications


Nonanenitrile (CAS 2243-27-8), a C9 linear aliphatic nitrile with molecular formula C9H17N and molecular weight 139.24 g/mol, is a clear, colorless to light yellow liquid with a faint odor . It is characterized by a boiling point of 224 °C, a density of 0.786 g/mL at 25 °C, and a refractive index of 1.426 . The compound is practically insoluble in water (70 mg/L at 25 °C) but soluble in organic solvents . Commercially available at ≥98% purity (GC), Nonanenitrile serves as a versatile hydrophobic building block and synthetic intermediate .

Nonanenitrile: Why Chain Length Matters and Simple Homolog Substitution is Not Advisable


In the linear alkanenitrile series, generic substitution between homologs (e.g., Octanenitrile C8, Decanenitrile C10) without thorough vetting is scientifically unsound. Key physicochemical and thermodynamic properties, such as boiling point, density, and enthalpy of vaporization, change predictably but significantly with each methylene unit [1]. For instance, the boiling point increases by approximately 17-19 °C from C8 to C9, and density decreases from 0.814 to 0.786 g/mL. More importantly, these physical changes translate into functional differences in applications. The excess volume of mixing (VE) with n-alkanes is not only dependent on the nitrile's chain length but also on the alkane's chain length, revealing complex non-ideal solution behavior that directly impacts process design in industrial formulations [2]. Furthermore, the calculated partition coefficient (LogP) increases from 2.8 (C8) to 3.26 (C9), indicating a substantial shift in hydrophobicity that can alter biological partitioning, membrane permeability, or chromatographic retention [3]. These quantifiable, chain-length-dependent variations confirm that Nonanenitrile occupies a specific property space and cannot be freely interchanged.

Nonanenitrile (CAS 2243-27-8): Quantified Differentiation Against Closest Analogs


Thermophysical Property Benchmark: Nonanenitrile vs. Octanenitrile (C8) and Decanenitrile (C10)

Nonanenitrile (C9) exhibits intermediate but non-linear thermophysical properties between Octanenitrile (C8) and Decanenitrile (C10), which are critical for applications where precise volatility and density are required. Its boiling point (224 °C) is 19-24 °C lower than Decanenitrile (241-243 °C) but 24-26 °C higher than Octanenitrile (198-200 °C) . Density (0.786 g/mL at 25 °C) is lower than both Octanenitrile (0.814 g/mL) and Decanenitrile (0.829 g/mL at 15 °C), a trend which deviates from simple mass scaling . The enthalpy of vaporization at 298.15 K for Nonanenitrile, while not directly reported in the same study, can be interpolated from the established CH2-increment of 4.736 kJ mol−1 in the alkanenitrile series, placing it at approximately 61.5 kJ mol−1, a value that confirms its distinct energetic profile for distillation or evaporation processes [1].

Physical Organic Chemistry Process Chemistry Solvent Engineering

Analytical Selectivity: Nonanenitrile as a Validated Organic Nitrogen (ON) Standard

Nonanenitrile has been specifically validated and employed as an organic nitrogen (ON) standard in a quantitative method for the speciation of ON within ambient atmospheric aerosols [1]. This application relies on its unique combination of a nine-carbon hydrophobic chain, a stable terminal nitrile group, and an intermediate retention time in gas chromatography, which allows it to serve as a reliable calibration and recovery marker for a broad range of semi-volatile organic nitrogen compounds . While other nitriles like acetonitrile are too volatile, and longer-chain nitriles may exhibit poor chromatographic behavior or be less representative, Nonanenitrile's properties are optimal for this validated, peer-reviewed method, making it a proven, off-the-shelf analytical standard.

Analytical Chemistry Atmospheric Chemistry Environmental Monitoring

Pheromone Mimic Activity: Nitrile Superiority Over Other Nitrogen Analogs

In a systematic study of nitrogen-containing pheromone mimics (nitriles, oximes, isothiocyanates) for aldehyde pheromones, the nitrile analogs were identified as the most potent class of mimics based on electrophysiological and field experiments across three different insect species [1]. While specific data for Nonanenitrile (C9) were not reported, the study conclusively demonstrates that for functional mimicry of long-chain aldehyde pheromones, the nitrile moiety provides superior biological activity compared to oxime or isothiocyanate analogs [2]. This class-level evidence strongly suggests that for designing stable semiochemicals based on a C9 aldehyde (e.g., nonanal), a C9 nitrile (Nonanenitrile) is the most promising starting point among nitrogen-based bioisosteres.

Semiochemicals Pest Management Electrophysiology

Nonanenitrile (CAS 2243-27-8): High-Value Application Scenarios for Scientific Procurement


Validated Analytical Standard for Environmental Nitrogen Speciation

Procure Nonanenitrile for use as a primary organic nitrogen standard in quantitative GC-MS methods for analyzing ambient atmospheric aerosols. This is a validated, peer-reviewed application where the compound's specific properties (retention time, ionization efficiency) are already established, ensuring method transferability and data comparability [1]. The Sigma-Aldrich product datasheet explicitly cites this use . Using alternative nitriles would necessitate complete re-validation of the analytical method.

Precision Intermediate for Agrochemical and Pheromone Analog Synthesis

Utilize Nonanenitrile as a key synthetic intermediate for developing stable nitrile-based mimics of aldehyde pheromones. Research has established that nitriles are the most potent nitrogen-containing mimics of aldehyde semiochemicals [2]. As the direct C9 nitrile isostere, Nonanenitrile offers the precise chain length required for mimicking C9 aldehyde-based pest attractants or repellents. Its distinct boiling point and hydrophobicity (LogP 3.26) also make it a well-defined building block for novel agrochemical synthesis .

Solvent and Model Compound for Thermophysical Research

Leverage Nonanenitrile as a well-characterized model compound in studies of liquid mixtures, thermodynamics, and solution theory. Its non-ideal mixing behavior with n-alkanes, as demonstrated by excess volume (VE) measurements, makes it an excellent candidate for validating theoretical models of liquid structure (e.g., Prigogine-Flory-Patterson theory) [3]. Its intermediate chain length among n-alkanenitriles provides a crucial data point for understanding structure-property relationships in polar-nonpolar mixtures [4].

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